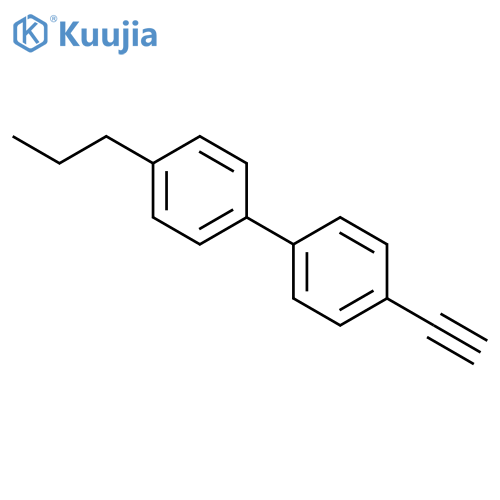Cas no 360768-57-6 (4-Ethynyl-4'-propyl-1,1'-biphenyl)

360768-57-6 structure
商品名:4-Ethynyl-4'-propyl-1,1'-biphenyl
4-Ethynyl-4'-propyl-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Ethynyl-4'-propyl-1,1'-biphenyl
- 4-Ethynyl-4'-propylbiphenyl
- 1-ethynyl-4-(4-propylphenyl)benzene
- 4-Propyl-4'-ethynyl-1,1'-biphenyl
- 4-Propyl-4'-ethynylbiphenyl
- ZBSZCHDBZRCUES-UHFFFAOYSA-N
- 4-Ethynyl-4-propyl-1,1-Biphenyl
- 4-trans(4-ethyl cyclohexyl) iodobenzene
- OR399019
- AB1008285
- ST24043714
- 4-Ethynyl-4''-propyl-1,1''-biphenyl
- SB66916
- T72362
- DS-13541
- DTXSID50600251
- 4-Ethynyl-4 inverted exclamation mark -propylbiphenyl
- SY116032
- CS-0152417
- DB-069308
- 360768-57-6
- MFCD18072535
- AKOS015909766
-
- MDL: MFCD18072535
- インチ: 1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3
- InChIKey: ZBSZCHDBZRCUES-UHFFFAOYSA-N
- ほほえんだ: C([H])([H])(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C(C2C([H])=C([H])C(C#C[H])=C([H])C=2[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 220.12528
- どういたいしつりょう: 220.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (6.4E-5 g/L) (25 ºC),
- PSA: 0
4-Ethynyl-4'-propyl-1,1'-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB505941-1 g |
4-Ethynyl-4'-propylbiphenyl; . |
360768-57-6 | 1g |
€84.90 | 2023-04-18 | ||
| eNovation Chemicals LLC | D378727-25g |
4-Ethynyl-4'-propyl-1,1'-Biphenyl |
360768-57-6 | 97% | 25g |
$270 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE333-5g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 95+% | 5g |
410.0CNY | 2021-08-03 | |
| abcr | AB505941-5 g |
4-Ethynyl-4'-propylbiphenyl; . |
360768-57-6 | 5g |
€135.50 | 2023-04-18 | ||
| Apollo Scientific | OR399019-10g |
4-Ethynyl-4'-propylbiphenyl |
360768-57-6 | 95% | 10g |
£80.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223057-25g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 98% | 25g |
¥592.00 | 2024-05-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1231-5G |
4-Ethynyl-4'-propylbiphenyl |
360768-57-6 | >98.0%(GC) | 5g |
¥2790.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE333-1g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 95+% | 1g |
121.0CNY | 2021-08-03 | |
| abcr | AB505941-25 g |
4-Ethynyl-4'-propylbiphenyl; . |
360768-57-6 | 25g |
€299.40 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223057-500g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 98% | 500g |
¥5623.00 | 2024-05-16 |
4-Ethynyl-4'-propyl-1,1'-biphenyl 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
360768-57-6 (4-Ethynyl-4'-propyl-1,1'-biphenyl) 関連製品
- 477587-89-6(1,1-Biphenyl,4-ethyl-4-ethynyl-(9CI))
- 80563-43-5(4-Ethynyl-4'-pentyl-1,1'-Biphenyl)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
(CAS:360768-57-6)4-Ethynyl-4'-propyl-1,1'-biphenyl

清らかである:95%
はかる:Gram-Ton
価格 ($):問い合わせ